![molecular formula C18H32O2 B14718858 4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one CAS No. 20519-68-0](/img/structure/B14718858.png)
4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one is a chemical compound with the molecular formula C18H32O2 and a molecular weight of 280.445 g/mol . This compound is characterized by its unique structure, which includes two cyclohexane rings and a hydroxy group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one typically involves the reaction of cyclohexanone derivatives with appropriate reagents under controlled conditions. One common method involves the use of Grignard reagents to introduce the hydroxycyclohexyl group . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
科学的研究の応用
4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
類似化合物との比較
Similar Compounds
4-Hydroxy-4-(pyridin-3-yl)cyclohexan-1-one: This compound has a similar structure but includes a pyridine ring instead of a cyclohexane ring.
4-[4-(4-oxocyclohexyl)hexan-3-yl]cyclohexan-1-one: This compound has a similar structure but includes an oxo group instead of a hydroxy group.
Uniqueness
4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one is unique due to its specific arrangement of cyclohexane rings and the presence of a hydroxy group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
特性
CAS番号 |
20519-68-0 |
|---|---|
分子式 |
C18H32O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
4-[4-(4-hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one |
InChI |
InChI=1S/C18H32O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-15,17-19H,3-12H2,1-2H3 |
InChIキー |
KVNFPGXPSIORTH-UHFFFAOYSA-N |
正規SMILES |
CCC(C1CCC(CC1)O)C(CC)C2CCC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


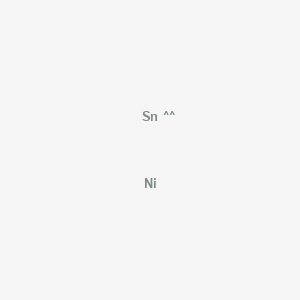
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
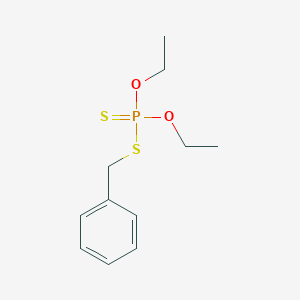




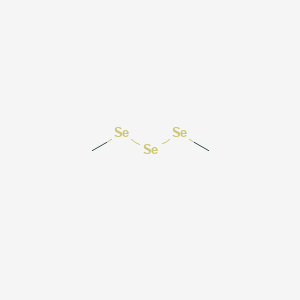
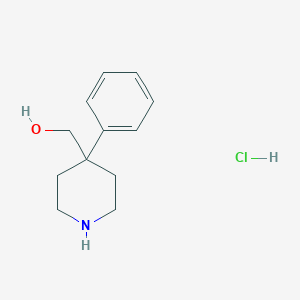
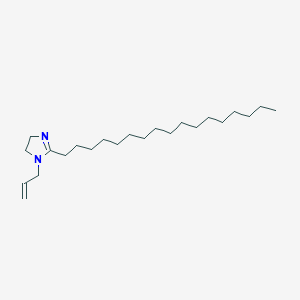
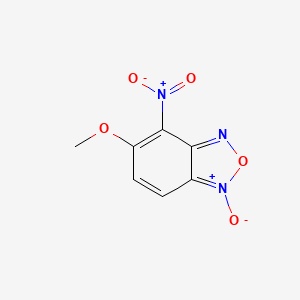
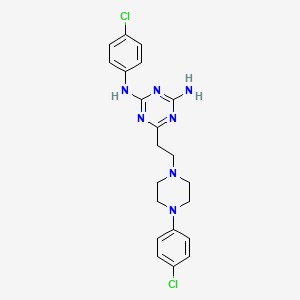
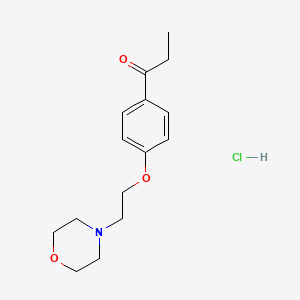
![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
